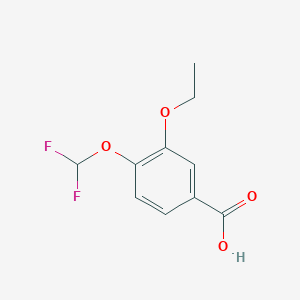

4-(Difluoromethoxy)-3-ethoxybenzoic acid

Description

Context and Significance of Fluorinated Benzoic Acid Derivatives in Organic Synthesis

Fluorinated benzoic acid derivatives are a class of organic compounds that have significant applications as precursors and intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, dyes, and food additives. nih.govresearchgate.net The inclusion of fluorine atoms into a benzoic acid scaffold can profoundly alter the molecule's physical, chemical, and biological properties. The difluoromethoxy group (-OCHF2), in particular, is valued for its ability to enhance the metabolic stability and efficacy of active pharmaceutical ingredients. chemimpex.com

The unique characteristics of fluorine, such as its high electronegativity and relatively small size, can influence factors like acidity, melting points, and dipole moments of the parent molecule. nih.gov Compounds containing fluorine are often considered more environmentally acceptable alternatives to their chlorinated counterparts. nih.govresearchgate.net In organic synthesis, these derivatives serve as versatile building blocks, allowing chemists to construct complex molecules with precision. chemimpex.com For instance, the carboxylic acid group can be converted to other functional groups, providing a platform for creating diverse chemical entities. ossila.com This versatility makes them crucial for researchers developing new agrochemicals, advanced materials like polymers, and novel drug formulations. chemimpex.com

Scope of Academic Research on 4-(Difluoromethoxy)-3-ethoxybenzoic Acid

Academic and industrial research on this compound primarily focuses on its role as a specialized chemical intermediate. While extensive studies on this exact molecule are not widely published, its structural components are featured in compounds that are the subject of significant investigation, particularly in pharmaceutical development. The research landscape can be understood by examining the applications of closely related analogs that share the core 4-(difluoromethoxy)benzoic acid scaffold.

For example, a structurally similar compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, has been identified as a key intermediate in the synthesis of Roflumilast, a medication used to treat chronic obstructive pulmonary disease (COPD). googleapis.com Research has detailed the synthesis of this analog, which involves the oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde. googleapis.com

Furthermore, studies have explored the therapeutic potential of these derivatives. The analog 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) was investigated for its effects on pulmonary fibrosis. mdpi.com This research found that DGM could inhibit the epithelial-mesenchymal transition (EMT), a key process in fibrosis, by reducing the phosphorylation of Smad2/3 in the TGF-β/Smad signaling pathway. mdpi.com These findings highlight the potential of the 4-(difluoromethoxy)-3-alkoxybenzoic acid chemical class in the development of targeted therapies.

The primary identifiers and basic properties of the title compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 162401-63-0 |

| Molecular Formula | C10H10F2O4 |

| Molecular Weight | 232.18 g/mol |

A comparison with related benzoic acid derivatives illustrates the variations in structure within this family of compounds.

| Compound Name | Molecular Formula | CAS Number | Key Structural Difference from Title Compound |

| 4-(Difluoromethoxy)benzoic acid | C8H6F2O3 | 4837-20-1 | Lacks the 3-ethoxy group |

| 4-(Difluoromethoxy)-3-hydroxybenzoic acid | C8H6F2O4 | 913985-07-6 | Has a 3-hydroxy group instead of 3-ethoxy |

| 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid | C12H12F2O4 | 162401-62-9 | Has a 3-cyclopropylmethoxy group |

| 4-Ethoxybenzoic acid | C9H10O3 | 619-86-3 | Lacks the 4-difluoromethoxy group |

| 3-Ethoxybenzoic acid | C9H10O3 | 621-51-2 | Lacks the 4-difluoromethoxy group |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-3-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4/c1-2-15-8-5-6(9(13)14)3-4-7(8)16-10(11)12/h3-5,10H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNSIXUGULJPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276250 | |

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162401-63-0 | |

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162401-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Difluoromethoxy 3 Ethoxybenzoic Acid and Its Precursors

Routes from Substituted Benzaldehydes

The conversion of a substituted benzaldehyde (B42025) to the corresponding benzoic acid is a fundamental transformation in organic synthesis. For 4-(difluoromethoxy)-3-ethoxybenzoic acid, this involves the oxidation of the aldehyde group of 4-(difluoromethoxy)-3-ethoxybenzaldehyde (B64093).

Oxidation of 4-(Difluoromethoxy)-3-ethoxybenzaldehyde to the Carboxylic Acid

The oxidation of the aldehyde functional group to a carboxylic acid is a critical final step in many synthetic sequences for this target molecule. Mild and selective oxidation conditions are preferred to avoid side reactions with the electron-rich aromatic ring and the difluoromethoxy group.

The Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂), is a highly effective method for converting aldehydes to carboxylic acids under mild acidic conditions. wikipedia.org This method is particularly well-suited for substrates with sensitive functional groups, including α,β-unsaturated aldehydes and, as in this case, aldehydes with ether linkages. wikipedia.orggoogleapis.com The reaction proceeds through the active oxidant, chlorous acid (HClO₂), which is generated in situ from sodium chlorite. wikipedia.org

To prevent the formation of reactive and potentially hazardous chlorine dioxide (ClO₂) and to quench the hypochlorous acid (HOCl) byproduct, a chlorine scavenger is essential. wikipedia.orgtandfonline.com Sulfamic acid is commonly employed for this purpose. googleapis.comtandfonline.com In a typical procedure, 4-(difluoromethoxy)-3-ethoxybenzaldehyde is dissolved in a suitable solvent, and aqueous solutions of sodium chlorite and sulfamic acid are added. googleapis.com The reaction is generally high-yielding and chemoselective. tandfonline.com

Table 1: Key Components of the Sodium Chlorite Mediated Oxidation

| Component | Function | Common Example(s) |

|---|---|---|

| Starting Material | Substrate to be oxidized | 4-(Difluoromethoxy)-3-ethoxybenzaldehyde |

| Oxidant | Converts aldehyde to carboxylic acid | Sodium Chlorite (NaClO₂) |

| Acid Source | Generates the active oxidant (HClO₂) | Monosodium phosphate, Acetic acid |

| Scavenger | Neutralizes HOCl byproduct | Sulfamic acid, 2-Methyl-2-butene, Hydrogen peroxide |

| Solvent | Dissolves reactants | Acetone, tert-Butanol/Water |

Hydrogen peroxide (H₂O₂) serves as an environmentally benign or "green" oxidant for the conversion of aldehydes to carboxylic acids. researchgate.netlakeland.edu These oxidations are often performed under alkaline conditions, where the hydroperoxide anion (HOO⁻) acts as the active nucleophile, attacking the carbonyl carbon of the aldehyde. The reaction's efficiency can be influenced by the choice of catalyst, solvent, and reaction temperature. researchgate.netresearchgate.net While this method is a viable alternative to metal-based oxidants, over-oxidation is generally not a concern for aldehydes as it is for alcohols. lakeland.edu The reaction typically produces the salt of the carboxylic acid, which is then protonated during an acidic workup to yield the final product. chemguide.co.uk

Synthesis of 4-(Difluoromethoxy)-3-ethoxybenzaldehyde Precursors

The availability of the aldehyde precursor is paramount. Its synthesis can be approached in two primary ways: by building upon a pre-existing difluoromethoxy-substituted scaffold or by introducing the difluoromethoxy group onto an appropriately substituted phenol (B47542).

A common strategy for preparing 4-(difluoromethoxy)-3-ethoxybenzaldehyde is the Williamson ether synthesis. This involves the ethylation of the free hydroxyl group of 3-hydroxy-4-(difluoromethoxy)benzaldehyde. The reaction is typically carried out by treating the phenolic starting material with a base to generate a more nucleophilic phenoxide ion, which then displaces a halide from an ethylating agent. googleapis.com

Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521). googleapis.comgoogle.com The choice of ethylating agent is usually an ethyl halide, such as ethyl bromide or ethyl iodide. The reaction is performed in a polar aprotic solvent like N,N-dimethylformamide (DMF). googleapis.com

Table 2: Reagents for Ethylation of 3-Hydroxy-4-(difluoromethoxy)benzaldehyde

| Reagent Type | Purpose | Example Reagents |

|---|---|---|

| Starting Material | Phenolic precursor | 3-Hydroxy-4-(difluoromethoxy)benzaldehyde |

| Base | Deprotonates the hydroxyl group | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) |

| Ethylating Agent | Provides the ethyl group | Ethyl Bromide (EtBr), Ethyl Iodide (EtI) |

| Solvent | Reaction medium | N,N-Dimethylformamide (DMF) |

The introduction of the difluoromethoxy group (–OCHF₂) is a key transformation in fluorination chemistry. nih.gov This group can be installed onto a phenolic precursor, such as 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin). A prevalent method involves the generation of difluorocarbene (:CF₂), a highly reactive intermediate, which then reacts with the phenoxide ion. rsc.org

A common source of difluorocarbene is sodium chlorodifluoroacetate (ClCF₂COONa), which releases :CF₂ upon heating in a polar aprotic solvent like DMF. chemicalbook.comgoogle.com The reaction is performed in the presence of a base, such as sodium hydroxide or cesium carbonate, to deprotonate the phenol. chemicalbook.com This approach avoids the handling of gaseous difluoromethylating agents like chlorodifluoromethane (B1668795) (CHClF₂). chemicalbook.comgoogle.com Careful control of reaction conditions is necessary to achieve high yields and minimize the formation of byproducts. google.com

Hydrolysis of Ester Precursors to the Carboxylic Acid

The final step in the synthesis of this compound is typically the hydrolysis of its corresponding ester precursor, commonly the ethyl ester, ethyl 4-(difluoromethoxy)-3-ethoxybenzoate. This transformation, known as saponification, is a fundamental reaction in organic synthesis for converting esters to carboxylic acids.

The general procedure involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent system. For instance, a method analogous to the synthesis of similar benzoic acid derivatives involves dissolving the ester precursor in a mixture of an alcohol, like methanol (B129727), and water. chemicalbook.com The hydroxide solution is then added, and the reaction mixture is stirred, often at room temperature, for several hours to ensure complete conversion. chemicalbook.com

Upon completion, the reaction mixture is worked up by removing the alcohol solvent, typically through distillation under reduced pressure. The remaining aqueous solution containing the sodium salt of the carboxylic acid is then acidified, usually with a mineral acid like hydrochloric acid (HCl), to a specific pH to precipitate the desired this compound. chemicalbook.com The solid product can then be collected by filtration.

Optimization of Reaction Conditions and Yield

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful control include temperature, reactant stoichiometry, and the choice of solvent.

Temperature plays a significant role in the rate and selectivity of the synthesis. While the hydrolysis of the ester precursor can often be accomplished at room temperature, related synthetic steps, such as the introduction of the difluoromethoxy group onto a precursor molecule, may require elevated temperatures, sometimes in the range of 60-120°C, to proceed at a reasonable rate. google.com For the hydrolysis step, conducting the reaction at room temperature for an extended period, such as 4 hours, can be effective. chemicalbook.com

Stoichiometric control, the precise molar ratio of reactants, is also critical. In the hydrolysis of the ester, an excess of the base (e.g., sodium hydroxide) is typically used to ensure the complete consumption of the ester starting material. chemicalbook.com For example, using multiple molar equivalents of NaOH relative to the ester ensures the reaction goes to completion. chemicalbook.com

Table 1: Solvent Systems in the Synthesis of Benzoic Acid Derivatives

| Solvent/Solvent System | Typical Application | Reference |

|---|---|---|

| Methanol / Water | Ester Hydrolysis | chemicalbook.com |

| Isopropanol | Nucleophilic Substitution | google.com |

Purification and Isolation Techniques for Synthetic Products

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, by-products, and other impurities. The primary methods for purifying solid organic compounds like this compound are recrystallization and chromatography.

Recrystallization is a technique used to purify solid compounds based on differences in solubility. The process involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out in a pure form, while impurities remain dissolved in the solvent. ohaus.com

For benzoic acid and its derivatives, water is often a suitable recrystallization solvent. ohaus.com The crude solid is dissolved in a minimal amount of boiling water, and the solution is then allowed to cool to room temperature, followed by further cooling in an ice-water bath to maximize crystal formation. ohaus.com The purified crystals are then collected by vacuum filtration and air-dried. ohaus.com The purity of the recrystallized product can be assessed by its melting point.

When recrystallization is insufficient to remove all impurities, or for purifying non-solid precursors, chromatographic techniques are employed. Silica (B1680970) gel column chromatography is a widely used method for this purpose. google.comgoogle.com

In this technique, the crude product is dissolved in a small amount of solvent and loaded onto a column packed with silica gel (the stationary phase). A solvent or mixture of solvents (the mobile phase) is then passed through the column. google.com Separation occurs because different compounds travel down the column at different rates depending on their affinity for the silica gel and their solubility in the mobile phase. For precursors of benzoic acid derivatives, a common mobile phase is a mixture of petroleum ether and ethyl acetate. google.comgoogle.com The fractions containing the pure product are collected, and the solvent is evaporated to yield the purified compound.

Table 2: Typical Conditions for Column Chromatography Purification

| Stationary Phase | Mobile Phase System | Application | Reference |

|---|

Chemical Transformations and Reactivity Studies of 4 Difluoromethoxy 3 Ethoxybenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling a variety of chemical transformations such as the formation of esters and amides, as well as decarboxylation reactions.

The conversion of 4-(Difluoromethoxy)-3-ethoxybenzoic acid to its corresponding esters is a fundamental transformation. A common and straightforward method for this is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. bond.edu.au The reaction equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it is formed.

For example, the synthesis of the corresponding methyl ester would involve reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid. bond.edu.au The reaction progress can be monitored by techniques like thin-layer chromatography to confirm the conversion of the starting material to the less polar ester product. bond.edu.au

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition |

|---|---|

| Reactants | This compound, Alcohol (e.g., Methanol, Ethanol) |

| Catalyst | Strong acid (e.g., H₂SO₄) |

| Solvent | Excess alcohol often serves as the solvent |

| Temperature | Reflux |

| Reaction Time | 1 to 16 hours, depending on substrate and scale bond.edu.au |

The synthesis of benzamide (B126) derivatives from this compound is another key transformation. This typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.

A common two-step procedure involves:

Activation of the Carboxylic Acid : The carboxylic acid is first converted to a more reactive species, such as an acyl chloride. This is often achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reaction with an Amine : The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl byproduct generated during the reaction.

Alternatively, peptide coupling reagents can be used for a one-pot synthesis. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid in situ, allowing for direct reaction with an amine under milder conditions.

Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). For aromatic carboxylic acids, this transformation often requires specific conditions and can proceed through different mechanisms. researchgate.net

Halodecarboxylation is a process where the carboxylic acid group is replaced by a halogen atom (F, Cl, Br, I). nih.gov This conversion of carboxylic acids into valuable organic halides is of significant synthetic utility. nih.govacs.org

While classic methods like the Hunsdiecker reaction (using silver salts of carboxylic acids and bromine) exist, modern protocols have been developed that are more general and occur under milder conditions. For instance, decarboxylative fluorination of benzoic acids has been achieved using a photoinduced ligand-to-metal charge transfer (LMCT) strategy. researchgate.net In this approach, a copper(II)-carboxylate complex is formed, which upon irradiation with light, facilitates the generation of an aryl radical that can then be trapped by a fluorine source. researchgate.net This method avoids the high temperatures often required for thermal decarboxylation. researchgate.net

Table 2: Comparison of Halodecarboxylation Methods

| Method | Reagents | Key Features |

|---|---|---|

| Hunsdiecker Reaction | Silver carboxylate salt, Bromine (Br₂) | Classic method, often requires stoichiometric silver nih.gov |

| Cristol-Firth Modification | Mercuric oxide, Bromine (Br₂) | Avoids preparation of silver salt acs.org |

| Photoredox Catalysis | Copper(II) catalyst, Fluorinating agent, Light (e.g., purple LED) | Milder conditions, suitable for fluorination researchgate.net |

Radical decarboxylation provides a pathway to generate aryl radicals from benzoic acids. Conventional radical aromatic decarboxylation is often slow, but recent advances have enabled these transformations under significantly milder conditions. nih.gov A key strategy involves the use of photoredox catalysis and ligand-to-metal charge transfer (LMCT) in copper carboxylates. researchgate.netnih.gov

The proposed mechanism involves the following steps:

Formation of a photoactive copper(II)-carboxylate complex from this compound and a copper(II) salt. researchgate.net

Upon photo-irradiation, an LMCT event occurs, leading to the homolytic cleavage of the O-Cu bond and generating an aroyloxyl radical. researchgate.net

This aroyloxyl radical rapidly undergoes decarboxylation to release CO₂ and form the corresponding 4-(difluoromethoxy)-3-ethoxyphenyl radical. nih.gov

This aryl radical can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

This method represents a powerful tool for the late-stage functionalization of complex molecules, as it proceeds at temperatures around 35 °C, which is substantially lower than conventional methods that can require temperatures of 140 °C or higher. nih.gov

Decarboxylation Pathways and Mechanisms

Transformations of the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is a key structural motif in medicinal chemistry, often used as a metabolically stable isostere for a methoxy (B1213986) (OCH₃) group. nih.gov Its primary role is to enhance the metabolic stability of a parent compound by preventing biotransformation pathways like O-demethylation. bham.ac.uk The rate-limiting step in O-demethylation is the abstraction of a hydrogen atom from the methyl group, a process that is blocked when the hydrogens are replaced by fluorine. nih.gov

The OCF₂H group is generally characterized by its high chemical stability. Transformations involving the direct cleavage or modification of the difluoromethoxy group are not common and typically require harsh reaction conditions. Its synthesis, however, is well-established, often involving the reaction of a phenol (B47542) with a difluorocarbene source, such as sodium chlorodifluoroacetate or diethyl (bromodifluoromethyl)phosphonate. nih.govnih.gov Due to its stability, the difluoromethoxy group in this compound is expected to remain intact during most chemical transformations performed on the carboxylic acid moiety.

Stability and Reactivity under Various Conditions

The stability of this compound is largely dictated by the interplay of its three functional groups. The aromatic ring itself is inherently stable. The difluoromethoxy group (OCF₂H) is generally considered to be chemically robust and stable under a variety of reaction conditions, including both acidic and basic environments, due to the high strength of the C-F bonds. This stability is a key feature that makes it a valuable substituent in the development of pharmaceuticals and agrochemicals.

The ethoxy group is also relatively stable, although it can be cleaved under harsh acidic conditions to yield the corresponding phenol. The carboxylic acid group is the most reactive site for many transformations, readily undergoing deprotonation in the presence of a base to form a carboxylate salt. Under strongly acidic conditions, it can be protonated.

Potential for Further Functionalization

The structure of this compound offers several avenues for further functionalization, allowing for the synthesis of a diverse range of derivatives.

Functionalization of the Carboxylic Acid Group: The carboxylic acid moiety is a prime site for modification. It can be readily converted into a variety of other functional groups, including:

Esters: Esterification can be achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol.

Amides: Amide formation can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent, or via the corresponding acyl chloride.

Acyl Halides: The carboxylic acid can be converted to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Alcohols: Reduction of the carboxylic acid, typically with strong reducing agents like lithium aluminum hydride (LiAlH₄), can yield the corresponding benzyl (B1604629) alcohol.

Functionalization of the Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, with the positions of substitution being directed by the existing substituents.

Modification of the Alkoxy Groups: While more challenging, the ethoxy and difluoromethoxy groups can potentially be modified, although this often requires harsh reaction conditions.

The following table summarizes some potential functionalization reactions:

| Functional Group | Reagents and Conditions | Product |

| Carboxylic Acid | R'OH, H⁺ | Ester |

| Carboxylic Acid | SOCl₂ | Acyl Chloride |

| Carboxylic Acid | R'₂NH, Coupling Agent | Amide |

| Aromatic Ring | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Aromatic Ring | Br₂, FeBr₃ | Bromo-substituted derivative |

Modifications of the Ethoxy Group

Modification of the ethoxy group in this compound is generally less straightforward than transformations involving the carboxylic acid or the aromatic ring. Cleavage of the ethyl ether to the corresponding phenol is a common modification. This is typically achieved under strongly acidic conditions, for example, using hydrobromic acid (HBr) or boron tribromide (BBr₃).

The resulting phenol, 4-(difluoromethoxy)-3-hydroxybenzoic acid, is a valuable intermediate for the synthesis of other derivatives. mdpi.com For instance, the phenolic hydroxyl group can be alkylated or acylated to introduce a variety of other functional groups.

It is important to note that the conditions required for ethoxy group modification can potentially affect other functional groups in the molecule, such as the carboxylic acid. Therefore, careful selection of reagents and reaction conditions is crucial to achieve the desired transformation selectively.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the outcome of the reaction being heavily influenced by the directing effects of the substituents.

The positions ortho to the ethoxy group (C2 and C6) and para to the ethoxy group (C5) are activated. The position ortho to the difluoromethoxy group (C5) is also activated by resonance but deactivated inductively. The position meta to the carboxylic acid (C5) is the least deactivated position by this group. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the ethoxy group and ortho to the difluoromethoxy group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uni.lu

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. bldpharm.com While the difluoromethoxy and carboxylic acid groups are electron-withdrawing, the ethoxy group is electron-donating, which generally disfavors SNAr. However, under forcing conditions or with a suitable leaving group present on the ring, nucleophilic substitution could potentially occur. The positions ortho and para to the electron-withdrawing groups would be the most likely sites for nucleophilic attack.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on this compound are not widely available in the public literature. However, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry and studies on analogous compounds.

Esterification: The Fischer esterification of the carboxylic acid group with an alcohol in the presence of an acid catalyst proceeds through a well-understood mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution involves the initial attack of the π-electrons of the benzene ring on the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. researchgate.net The positive charge in this intermediate is delocalized over the ortho and para positions relative to the point of attack. In the final step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. The regioselectivity of the reaction is determined by the stability of the intermediate sigma complex, which is influenced by the electronic effects of the substituents already present on the ring.

Nucleophilic Aromatic Substitution (SNAr): The addition-elimination mechanism for SNAr involves the nucleophilic attack on the aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. chemicalbook.com The negative charge in this intermediate is delocalized, particularly to the ortho and para positions relative to the site of attack. The presence of electron-withdrawing groups at these positions stabilizes the Meisenheimer complex, facilitating the reaction. In the second step, the leaving group departs, and the aromaticity of the ring is restored.

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of 4-(difluoromethoxy)-3-ethoxybenzoic acid is a key area of research aimed at exploring and optimizing the compound's properties for various applications. This section details the strategies for modifying the aromatic ring substituents, systematically derivatizing the carboxylic acid functionality, and controlling selectivity in multi-component reactions.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the chemical environment of atomic nuclei, offering a detailed map of the molecular structure. For 4-(Difluoromethoxy)-3-ethoxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, is employed for a comprehensive analysis.

It is important to note that the following spectroscopic data are predicted or based on analogous compounds due to the limited availability of experimental spectra for this compound in the public domain.

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the number and types of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the difluoromethoxy group proton.

The aromatic region would likely show three signals, corresponding to the protons on the benzene (B151609) ring. The proton positioned between the two oxygen-containing substituents would appear as a singlet, while the other two aromatic protons would likely present as doublets due to coupling with their respective neighbors. The proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two fluorine atoms. The ethoxy group would be characterized by a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3-) protons, which in turn would appear as a triplet. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | - |

| Aromatic-H | 7.5 - 7.8 | Multiplet | - |

| Difluoromethoxy (-OCHF₂) | 6.5 - 7.0 | Triplet | ~74 |

| Ethoxy (-OCH₂CH₃) | 4.1 - 4.3 | Quartet | ~7.0 |

| Ethoxy (-OCH₂CH₃) | 1.4 - 1.6 | Triplet | ~7.0 |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound is anticipated to show distinct signals for each unique carbon atom.

The carbonyl carbon of the carboxylic acid will be observed at the most downfield position. The aromatic carbons will appear in the characteristic region for benzene derivatives, with carbons attached to electronegative oxygen atoms shifted further downfield. The carbon of the difluoromethoxy group will be identifiable by its triplet splitting pattern due to coupling with the two fluorine atoms. The two carbons of the ethoxy group will also be present in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Aromatic-C -O | 145 - 160 |

| Aromatic-C -H | 110 - 130 |

| Aromatic-C -COOH | 125 - 135 |

| Difluoromethoxy (-OC HF₂) | 110 - 120 (triplet) |

| Ethoxy (-OC H₂CH₃) | 60 - 70 |

| Ethoxy (-OCH₂C H₃) | 10 - 20 |

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for observing fluorine atoms. In this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. This signal would appear as a doublet due to coupling with the single proton of the difluoromethoxy group. The chemical shift would be in the typical range for difluoromethoxy groups attached to an aromatic ring.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Difluoromethoxy (-OCHF ₂) | -75 to -90 | Doublet | ~74 |

Application of 2D NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguous assignment of the ¹H and ¹³C NMR signals. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the ethoxy group and the coupling between adjacent aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already established proton assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀F₂O₄), the molecular weight is 232.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 232.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group (-COOH) as a radical, leading to a significant peak at m/z 187. Another likely fragmentation would be the loss of the ethoxy group (-OCH₂CH₃), resulting in a fragment ion. The presence of the difluoromethoxy group would also lead to characteristic fragmentation patterns.

| Ion | m/z (predicted) | Identity |

| [M]⁺ | 232 | Molecular Ion |

| [M - COOH]⁺ | 187 | Loss of carboxylic acid group |

| [M - OCH₂CH₃]⁺ | 187 | Loss of ethoxy group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The C=O stretching of the carbonyl group in the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching vibrations of the ether linkages (ethoxy and difluoromethoxy groups) would be observed in the 1000-1300 cm⁻¹ region. The C-F stretching vibrations of the difluoromethoxy group are expected to produce strong absorptions in the fingerprint region, typically between 1000 and 1100 cm⁻¹. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 2500 - 3300 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Carboxylic Acid C=O Stretch | 1700 - 1725 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Ethers) | 1000 - 1300 |

| C-F Stretch | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For organic molecules, this absorption corresponds to the excitation of electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals. The UV-Vis spectrum provides valuable information about the electronic structure of a molecule, particularly the presence of chromophores and conjugated systems.

While specific, detailed experimental UV-Vis absorption data for this compound is not extensively available in peer-reviewed literature, its spectral characteristics can be inferred from the well-understood behavior of substituted benzoic acids. The principal chromophore in this molecule is the benzoic acid moiety, which consists of a benzene ring conjugated with a carboxylic acid group. This system gives rise to characteristic electronic transitions, primarily of the π → π* type.

The benzene ring itself typically exhibits three absorption bands. However, when substituted, particularly with a group that conjugates with the ring like a carbonyl, the spectral features change significantly. In benzoic acid, the primary absorption bands are attributed to π → π* transitions within the conjugated system of the aromatic ring and the carbonyl group. A much weaker absorption, resulting from the n → π* transition of the carbonyl group's non-bonding electrons, is also expected but is often submerged by the more intense π → π* bands. hnue.edu.vn

The presence of two alkoxy substituents, the 3-ethoxy group and the 4-difluoromethoxy group, is expected to further modify the absorption spectrum. Auxochromes, such as alkoxy groups, typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). mdpi.com This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atoms, which delocalize into the aromatic π system. The difluoromethoxy group, with the electron-withdrawing fluorine atoms, may have a more complex influence on the electronic transitions compared to a simple alkoxy group.

Based on data for structurally related substituted benzoic acids, the primary π → π* absorption bands for this compound are predicted to occur in the regions outlined in the table below. rsc.orgresearchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these bands would be dependent on factors such as the solvent used and the pH of the solution, which affects the ionization state of the carboxylic acid. rsc.org

| Electronic Transition | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* (Primary Band) | 230 - 250 | Strong absorption corresponding to the main electronic transition of the conjugated aromatic system. |

| π → π* (Secondary Band) | 270 - 290 | A weaker, longer-wavelength absorption band, often showing fine structure, characteristic of the substituted benzene ring. |

| n → π* | > 300 | A very weak and often unobserved transition associated with the carbonyl group's non-bonding electrons. |

Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction studies for 4-(Difluoromethoxy)-3-ethoxybenzoic acid were found. Therefore, information regarding its crystal system, space group, and unit cell dimensions is not available.

In the absence of experimental data, a description of the specific methodologies used for data acquisition and structure refinement for this compound cannot be compiled. Generally, such studies involve the use of diffractometers to collect reflection data, followed by structure solution and refinement using software packages like SHELX or Olex2.

Detailed molecular geometry, including bond lengths, bond angles, and torsion angles for this compound, has not been experimentally determined and reported. While computational modeling could provide theoretical parameters, this falls outside the scope of reporting on experimental structural elucidation.

Without a determined crystal structure, a definitive analysis of the intermolecular interactions in the crystal lattice of this compound is not possible. However, it is characteristic for benzoic acid derivatives to form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. Other potential interactions would include dipole-dipole interactions involving the difluoromethoxy and ethoxy groups, as well as van der Waals forces.

Solution-State Conformational Studies

No literature was found describing solution-state conformational studies, for example, using Nuclear Magnetic Resonance (NMR) spectroscopy, for this compound. Such studies would provide insight into the preferred conformations of the molecule in different solvents, including the rotational behavior around the C-O bonds of the ether linkages and the orientation of the substituents relative to the benzene (B151609) ring. Computational studies on similar difluoromethoxy-substituted aromatic compounds suggest a preference for a conformation where the C-O-C plane of the difluoromethoxy group is orthogonal to the plane of the aromatic ring.

Computational and Theoretical Investigations on this compound Remain Largely Undocumented in Publicly Available Research

Detailed computational and theoretical chemistry studies specifically focused on the compound this compound are not extensively available in publicly accessible scientific literature. While the methods outlined for investigation—such as Quantum Chemical Calculations, Electronic Structure Analysis, and the determination of various molecular properties—are standard in modern computational chemistry, their direct application to this particular molecule has not been the subject of published research found through available resources.

Computational chemistry serves as a powerful tool to predict and analyze the behavior of molecules, offering insights into their stability, reactivity, and electronic properties. Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) are fundamental to these investigations. DFT methods, such as B3LYP and B3PW91, are prized for their balance of accuracy and computational cost, making them popular for studying a wide range of chemical systems. These methods are typically paired with basis sets, like 6-31G(d,p), which define the mathematical functions used to describe the distribution of electrons within the molecule.

Such studies would typically begin with geometry optimization , a process to find the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule. This is followed by an energetic analysis to determine its thermodynamic stability.

Further analysis delves into the electronic structure. The Frontier Molecular Orbitals , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap , provides an indication of the molecule's kinetic stability and the energy required to excite an electron. A smaller gap generally suggests higher reactivity.

Despite the robustness of these theoretical methods, specific data tables and detailed research findings from their application to this compound are absent from the surveyed literature. Consequently, a detailed report on its computational and theoretical profile, including specific values for its HOMO-LUMO gap, Mulliken charges, or dipole moment, cannot be provided at this time. Such an analysis would require a dedicated computational study to be performed on this specific compound.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis

Electronic Effects of Fluorine on Aromatic Systems and Carboxylic Acid Acidity

The presence of fluorine atoms in the difluoromethoxy group (–OCF₂H) exerts a significant influence on the electronic properties of the aromatic ring and the acidity of the carboxylic acid functional group. Fluorine is the most electronegative element, leading to strong inductive electron withdrawal (-I effect) through the sigma bonds. libretexts.org This effect is transmitted through the methoxy (B1213986) bridge and the aromatic ring to the carboxylate group.

The difluoromethoxy group as a whole is characterized as a moderately electron-withdrawing substituent. nuph.edu.ua The inductive pull of the two fluorine atoms draws electron density away from the aromatic ring and, consequently, from the carboxylic acid. This withdrawal of electron density has a stabilizing effect on the carboxylate anion (–COO⁻) that is formed upon deprotonation of the acid. libretexts.org By dispersing the negative charge on the carboxylate anion, the conjugate base is stabilized, which, in turn, increases the acidity of the parent carboxylic acid compared to unsubstituted benzoic acid. libretexts.org This enhanced acidity is a direct consequence of the stabilizing inductive effect of the fluorine atoms, which makes the release of the proton (H⁺) more favorable.

Theoretical Prediction of Spectroscopic Data

Computational methods are widely used to predict spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds. Density Functional Theory (DFT) is a common and effective method for calculating NMR chemical shifts and IR vibrational frequencies. nih.govresearchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is one of the most popular and reliable computational approaches for calculating NMR shielding tensors, from which chemical shifts are derived. osti.gov This method, typically used in conjunction with a DFT functional (like B3LYP) and an appropriate basis set, can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govosti.gov

Calculations are performed on the optimized geometry of the molecule. The resulting theoretical chemical shifts can be compared with experimental data to validate the proposed structure. The accuracy of these predictions can be high, often with root mean square deviations of less than 0.2 ppm for ¹H and 2-5 ppm for ¹³C when compared to experimental values. osti.gov

Table 1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ) in ppm for 4-(Difluoromethoxy)-3-ethoxybenzoic acid This table is illustrative and based on typical results from GIAO calculations.

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| ¹H NMR | ||

| COOH | 12.5 | 12.4 |

| -OCHF₂ | 6.8 | 6.7 |

| Aromatic H | 7.5 - 7.8 | 7.4 - 7.7 |

| -OCH₂CH₃ | 4.1 | 4.0 |

| -OCH₂CH₃ | 1.4 | 1.3 |

| ¹³C NMR | ||

| C=O | 168.0 | 167.5 |

| Aromatic C | 115.0 - 155.0 | 114.0 - 154.0 |

| -OCHF₂ | 116.5 (t) | 116.2 (t) |

| -OCH₂CH₃ | 64.5 | 64.2 |

| -OCH₂CH₃ | 14.8 | 14.6 |

| ¹⁹F NMR | ||

| -OCHF₂ | -80.5 (d) | -81.0 (d) |

(t) = triplet, (d) = doublet

Theoretical calculations can also predict the infrared (IR) spectrum of a molecule by computing its vibrational frequencies. These calculations, typically performed using DFT methods, help in the assignment of absorption bands observed in experimental IR spectra. researchgate.net The computed harmonic frequencies are often systematically higher than the experimental ones and are therefore scaled by an empirical factor to improve agreement.

For this compound, key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches, aromatic C-C stretches, and the characteristic C-F stretches of the difluoromethoxy group.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for Key Functional Groups This table is illustrative and shows typical frequency ranges for the specified bonds.

| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) |

| C-H Stretch | Aromatic/Aliphatic | 3100 - 2850 |

| C=O Stretch | Carboxylic Acid | ~1700 |

| C-C Stretch | Aromatic Ring | 1600 - 1450 |

| C-F Stretch | Difluoromethoxy | 1100 - 1000 |

| C-O Stretch | Ether/Acid | 1300 - 1200 |

Studies of Intramolecular Hydrogen Bonding Involving the Difluoromethoxy Group

The conformation of benzoic acid derivatives can be influenced by the formation of intramolecular hydrogen bonds. nih.govnih.gov In this compound, there is a potential for an intramolecular hydrogen bond to form between the acidic proton of the carboxyl group and one of the electronegative fluorine atoms of the adjacent difluoromethoxy group, or the oxygen of the ethoxy group, depending on the rotational conformation of the substituents.

Computational studies can investigate the existence and strength of such hydrogen bonds. researchgate.net By optimizing the molecular geometry, it is possible to identify stable conformers and analyze key parameters like the H···F or H···O distance and the O-H···F or O-H···O angle. A short distance and an angle close to 180° would indicate a hydrogen bond. Further analysis, such as Natural Bond Orbital (NBO) analysis, can quantify the interaction energy and provide deeper insight into the nature of the bonding. researchgate.net The presence of such a bond would stabilize a specific planar conformation of the carboxylic acid group relative to the ring.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a fundamental tool for elucidating reaction mechanisms, modeling transition states, and calculating activation energies. For a molecule like this compound, theoretical modeling could be applied to various reactions, such as its synthesis, esterification, or amide formation.

Reaction mechanism modeling involves mapping the potential energy surface of a reaction. Using DFT methods, stationary points, including reactants, products, intermediates, and transition states, are located and their energies calculated. The transition state is a first-order saddle point on this surface, representing the highest energy barrier along the reaction coordinate.

The process involves:

Geometry Optimization: The structures of reactants, products, and a proposed transition state are optimized.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy (Ea) is determined from the energy difference between the transition state and the reactants.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

These theoretical investigations provide detailed mechanistic insights that are often difficult to obtain through experimental means alone, offering a complete energetic profile of a proposed reaction pathway.

Role As a Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

4-(Difluoromethoxy)-3-ethoxybenzoic acid serves as a valuable intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. Its structural features, including the difluoromethoxy group, the ethoxy group, and the carboxylic acid moiety, make it a versatile building block for creating more intricate molecular architectures. The presence of the difluoromethoxy group is of particular interest in medicinal chemistry, as it can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

One notable application of this compound is in the preparation of heteroaromatic derivatives. For instance, it has been utilized as a precursor in the synthesis of compounds investigated as phosphodiesterase-4 (PDE4) inhibitors, which are of interest for treating chronic obstructive pulmonary disease (COPD). google.com The synthesis typically involves the activation of the carboxylic acid group, followed by coupling with a suitable amine to form an amide bond, which is a key step in assembling the final complex molecule.

The following table provides a general overview of the types of complex molecules that can be synthesized using this compound as a precursor.

| Class of Complex Molecule | General Synthetic Application |

| Heteroaromatic Compounds | Precursor for the synthesis of substituted benzimidazoles and other heterocyclic systems. |

| Pharmaceutical Ingredients | Building block for the creation of active pharmaceutical ingredients (APIs) with potential therapeutic uses. |

| Amide Derivatives | Used in amide coupling reactions to introduce the 4-(difluoromethoxy)-3-ethoxyphenyl moiety into a target molecule. |

Strategies for Incorporation into Diverse Chemical Scaffolds

The incorporation of the 4-(difluoromethoxy)-3-ethoxyphenyl moiety from this compound into diverse chemical scaffolds is primarily achieved through reactions involving the carboxylic acid group. Standard peptide coupling methodologies are commonly employed to form amide linkages with a wide range of primary and secondary amines.

Common strategies for the activation and coupling of this compound include:

Activation with Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid, facilitating its reaction with an amine.

Conversion to Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with amines to form amides.

Use of Coupling Additives: Additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with activating agents to suppress side reactions and improve the efficiency of the amide bond formation.

These strategies allow for the integration of the 4-(difluoromethoxy)-3-ethoxyphenyl group into a variety of molecular frameworks, including those containing other functional groups and stereocenters. The choice of a specific method depends on the substrate's complexity and the desired reaction conditions.

Contributions to Fluorine Chemistry Research and Design of Fluorinated Motifs

The use of this compound contributes to the broader field of fluorine chemistry, particularly in the design and synthesis of molecules containing the difluoromethoxy (OCF₂H) group. This fluorinated motif is of significant interest in drug discovery due to its unique electronic properties and its ability to act as a bioisostere for other functional groups.

The difluoromethoxy group can offer several advantages over a non-fluorinated methoxy (B1213986) group or a trifluoromethoxy group, including:

Modulation of Lipophilicity: The OCF₂H group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The presence of the fluorine atoms can block sites of metabolism, leading to increased metabolic stability and a longer half-life of the drug molecule.

Conformational Effects: The stereoelectronic properties of the difluoromethoxy group can influence the conformation of a molecule, which can in turn affect its binding to a biological target.

Hydrogen Bonding Capability: Unlike the trifluoromethoxy group, the hydrogen atom in the difluoromethoxy group can act as a hydrogen bond donor, providing an additional point of interaction with a biological receptor.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The imperative for green chemistry is driving research away from traditional synthetic methods, which often rely on harsh reagents and generate significant waste. google.comeurekalert.org Future efforts will focus on developing novel, sustainable, and scalable routes to 4-(Difluoromethoxy)-3-ethoxybenzoic acid and related fluorinated aromatics. numberanalytics.comrsc.org

Key areas of exploration include:

Catalytic C-H Functionalization: Direct, late-stage installation of the ethoxy and difluoromethoxy groups onto a benzoic acid scaffold would represent a significant leap in synthetic efficiency. Research into selective C-H activation of substituted arenes, while challenging due to competing reactive sites, offers a powerful, atom-economical alternative to classical multi-step sequences. mdpi.comresearchgate.net

Electrochemical Synthesis: Electrochemical methods are emerging as a sustainable alternative for synthesizing fluorinated compounds, potentially avoiding the use of toxic and expensive fluorinating agents. numberanalytics.comnumberanalytics.com Future work could explore the electrochemical difluoromethoxylation of a suitable 3-ethoxybenzoic acid precursor.

Biocatalysis and Enzymatic Synthesis: The use of engineered enzymes, such as cytochrome P450s, presents a green pathway for highly selective fluorination and functionalization reactions under mild conditions. nih.gov Developing a biocatalytic route could offer unparalleled selectivity and reduce the environmental impact of synthesis. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for streamlined scale-up. Adapting and optimizing the synthesis of this compound for a flow process could lead to a more efficient and reproducible manufacturing protocol.

A comparative analysis highlights the potential advantages of these modern approaches over traditional methods.

| Feature | Traditional Synthesis (e.g., Multi-step classical methods) | Proposed Sustainable Route (e.g., C-H Functionalization/Flow Chemistry) |

| Atom Economy | Lower, often involves protecting groups and stoichiometric reagents. | Higher, aims for direct bond formation, minimizing waste. |

| Step Count | Multiple discrete steps (e.g., nitration, reduction, substitution, oxidation). googleapis.com | Potentially fewer steps, converging on the final product more directly. |

| Reagents | Can involve harsh or toxic reagents (e.g., strong acids, heavy metal catalysts). google.com | Utilizes catalysts, potentially milder and recyclable reagents. eurekalert.org |

| Solvent Use | Often requires large volumes of traditional organic solvents. | Reduced solvent use, potential for greener solvents or solvent-free conditions. rsc.org |

| Safety & Scalability | Can present challenges with exothermic reactions and hazardous intermediates. | Enhanced safety through better thermal control and smaller reaction volumes in flow systems. |

Exploration of Underutilized Reactivity Pathways

The functional groups of this compound—the carboxylic acid, the ethoxy group, and the difluoromethoxy group—harbor reactivity that remains largely untapped. The difluoromethyl group, in particular, has garnered significant attention in medicinal chemistry for its unique properties. mdpi.com

Future research could investigate:

Decarboxylative Cross-Coupling: The carboxylic acid group can be used as a synthetic handle in transition-metal-catalyzed decarboxylative coupling reactions. This would allow the benzoic acid to serve as an arylating agent, enabling the direct formation of new carbon-carbon or carbon-heteroatom bonds at its point of attachment, opening pathways to novel derivatives.

Reactivity of the Difluoromethoxy Group: The C-F bonds of the difluoromethoxy group are strong, rendering it relatively stable. rsc.org However, exploring conditions for selective C-F activation or leveraging the acidic nature of the difluoromethine proton could lead to new transformations. nih.gov The electron-withdrawing nature of this group also influences the reactivity of the aromatic ring. nbuv.gov.uanuph.edu.ua

Ortho-Directed Functionalization: The existing alkoxy and carboxylic acid groups could be exploited to direct further C-H activation and functionalization at specific positions on the aromatic ring. Studies on the coordination effects of methoxy (B1213986) groups have shown their influence on regioselectivity, a principle that could be extended to this molecule. mdpi.comresearchgate.net

Photocatalysis: Visible-light photocatalysis offers mild conditions for generating radical species. mdpi.com Investigating the photocatalytic generation of a difluoromethyl radical from a suitable derivative could enable novel difluoromethylation reactions. rsc.org

Advanced Characterization Techniques for Dynamic Processes

To fully optimize synthetic reactions and understand the compound's interactions, advanced characterization techniques capable of monitoring dynamic processes in real-time are essential.

| Technique | Application Area | Potential Insights for this compound |

| In-situ Spectroscopy (NMR, IR) | Reaction Monitoring | Real-time tracking of reactant consumption, intermediate formation, and product yield during synthesis. numberanalytics.com This allows for precise kinetic analysis and mechanism elucidation. chemrxiv.org |

| Operando Spectroscopy | Catalysis Studies | Observing the state of a catalyst and the interaction of reactants/intermediates with its surface during a catalytic C-H functionalization reaction. chemrxiv.org |

| Single-Crystal X-ray Diffraction (SCXRD) | Structural Elucidation | While standard for final products, advanced methods like the "crystalline sponge" technique could be used to determine the structure of reactive intermediates or transient host-guest complexes. rsc.org |

| Mass Spectrometry (e.g., ESI-MS) | Mechanistic Studies | Identifying and characterizing short-lived intermediates in a reaction pathway by sampling the reaction mixture directly into the mass spectrometer. |

| Computational Modeling (DFT) | Mechanism & Reactivity Prediction | Calculating reaction energy profiles to predict the most likely synthetic pathways and regiochemical outcomes. researchgate.net Can also be used to understand the electronic properties imparted by the difluoromethoxy group. nbuv.gov.ua |

These techniques provide a microscopic view of chemical transformations, moving beyond simple pre- and post-reaction analysis to a comprehensive understanding of reaction kinetics and mechanisms. numberanalytics.comresearchgate.netmdpi.com

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

Future applications include:

Retrosynthesis Prediction: AI algorithms can be trained on vast reaction databases to propose novel and efficient synthetic routes to the target molecule, potentially identifying pathways that a human chemist might overlook. engineering.org.cn

Reaction Optimization: ML models, including reinforcement learning, can rapidly identify the optimal conditions (catalyst, solvent, temperature) for a given reaction by analyzing a limited set of experimental data, thus accelerating process development. escholarship.org

Property Prediction: AI can predict physicochemical and biological properties (e.g., solubility, metabolic stability, potential bioactivity) for novel derivatives of this compound before they are synthesized. chemcopilot.comnih.gov This allows for the in silico screening of large virtual libraries to prioritize the most promising candidates for synthesis.

Generative Design: By coupling generative models with property prediction algorithms, AI can design entirely new molecules based on the core scaffold of this compound, tailored to have a specific desired activity profile. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-(Difluoromethoxy)-3-ethoxybenzoic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves sequential etherification and carboxylation steps. A modified protocol involves:

Etherification: React 3-ethoxy-4-hydroxybenzoic acid with chlorodifluoromethane under basic conditions (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

Yield Optimization: Adjust stoichiometry (1.2–1.5 equivalents of chlorodifluoromethane) and monitor reaction progress via TLC or HPLC. Reported yields for analogous compounds (e.g., 4-(difluoromethoxy)-3-isopropoxybenzoic acid) reach ~86% under optimized conditions .

Q. How can the purity and structural integrity of the compound be validated?

Methodological Answer:

- Purity Analysis: Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm. Compare retention times to standards.

- Structural Confirmation:

- NMR: Key signals include δ ~7.8 ppm (aromatic protons), δ ~6.5–6.8 ppm (difluoromethoxy –OCF₂H), and δ ~1.4 ppm (ethoxy –CH₂CH₃) .

- HRMS: Confirm molecular ion [M-H]⁻ at m/z 259.0452 (C₁₀H₉F₂O₄) .

Q. What solvent systems are suitable for solubility and stability studies?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Pre-saturate buffers with the compound for kinetic studies.

- Stability: Assess pH-dependent stability (e.g., 1–12) via HPLC over 24–72 hours. Acidic conditions (pH < 3) may hydrolyze the difluoromethoxy group .

Advanced Research Questions

Q. How does the difluoromethoxy group influence metabolic stability in in vivo models?

Methodological Answer:

- Metabolite Identification: Administer the compound to rodent models and collect plasma/urine. Use LC-MS/MS to detect metabolites. The difluoromethoxy group may resist oxidative metabolism compared to methoxy groups, as seen in flucythrinate derivatives where difluoromethoxy metabolites accounted for 60% of urinary activity .

- Enzyme Inhibition Assays: Test against CYP450 isoforms (e.g., CYP3A4, CYP2D6) using fluorometric assays. Compare inhibition constants (Kᵢ) to non-fluorinated analogs.

Q. What strategies can resolve contradictions in biological activity data across cell lines?

Methodological Answer:

- Dose-Response Profiling: Conduct assays in triplicate across multiple cell lines (e.g., HEK293, HepG2) with varying concentrations (1 nM–100 µM).

- Mechanistic Studies:

- Use siRNA knockdown to identify target pathways (e.g., MAPK/ERK).

- Compare transcriptomic profiles (RNA-seq) of responsive vs. non-responsive cells.

- Data Normalization: Include internal controls (e.g., staurosporine for apoptosis) and normalize to cell viability (MTT assay) .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Maestro to model interactions with proteins (e.g., COX-2). The difluoromethoxy group’s electronegativity may enhance hydrogen bonding with active-site residues.

- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.